1-Alaninechlamydocin

描述

1-alaninechlamydocin is an oligopeptide.

Alaninechlamydocin, 1- is a natural product found in Tolypocladium with data available.

生物活性

1-Alaninechlamydocin is a cyclic tetrapeptide derived from a fungal isolate of Tolypocladium sp., exhibiting significant biological activity, particularly as an antitumor agent. This article delves into its mechanisms of action, biological effects, and relevant case studies that highlight its potential in cancer treatment.

This compound primarily functions as a histone deacetylase (HDAC) inhibitor . HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, this compound promotes an open chromatin structure, facilitating the expression of genes involved in cell cycle regulation and apoptosis.

- IC50 Value : The compound exhibits potent inhibition of HDAC with an IC50 value of 6.4 nM .

- Cell Cycle Effects : It induces G2/M phase cell cycle arrest and promotes apoptosis in cancer cells .

Antiproliferative Effects

This compound has demonstrated antiproliferative and cytotoxic activities against various cancer cell lines, particularly human pancreatic cancer cells (MIA PaCa-2). The following table summarizes its potency:

| Cell Line | GI50 (nM) | TGI (nM) | LC50 (nM) |

|---|---|---|---|

| MIA PaCa-2 | 5.3 | 8.8 | 22 |

| PANC-1 | 14 | N/A | N/A |

| hTERT-HPNE | 2.0 | N/A | N/A |

These values indicate that this compound is effective at low nanomolar concentrations, making it a promising candidate for further development in cancer therapeutics .

Induction of Apoptosis

The compound's ability to induce apoptosis was confirmed through flow cytometry, which showed a significant increase in the percentage of cells in the G2/M phase after treatment. Additionally, cleavage of poly ADP-ribose polymerase (PARP), a marker for early apoptosis, was observed .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research conducted by Du et al. (2014) highlighted the compound's ability to inhibit HDAC activity effectively and induce apoptosis in pancreatic cancer cells. The study reported that treatment with 20 nM of this compound for 20 hours resulted in over a 50% decrease in G1 phase cells and a doubling of G2/M phase cells .

- Comparative Analysis : A comparative study indicated that the antiproliferative effects of this compound are significantly more potent than those of other known HDAC inhibitors, such as SAHA (suberoylanilide hydroxamic acid) . This suggests that this compound could offer advantages in efficacy for cancer treatment.

- Stability Tests : Stability assessments showed that unlike its structural analogue chlamydocin, which has a short half-life in serum, this compound maintained its potency even after being incubated in human serum for up to 30 minutes . This stability is crucial for its potential therapeutic application.

科学研究应用

Eukaryotic Cell Culture Applications

The efficacy of 1-alaninechlamydocin has been demonstrated in various eukaryotic cell culture studies:

| Cell Line | GI50 (nM) | TGI (nM) | LC50 (nM) |

|---|---|---|---|

| MIA PaCa-2 | 5.3 | 8.8 | 22 |

| PANC-1 | 14 | Not specified | Not specified |

| hTERT-HPNE | 2.0 | Not specified | Not specified |

These values indicate that this compound effectively reduces cell proliferation at low concentrations, making it a promising candidate for further investigation in cancer therapy .

Cancer Research Applications

This compound has been extensively studied for its anti-cancer properties:

- Induction of Apoptosis : The compound induces apoptosis in MIA PaCa-2 cells, characterized by significant cleavage of poly ADP-ribose polymerase (PARP), a marker of early apoptosis .

- Cell Cycle Arrest : It causes G2/M phase cell cycle arrest, which is crucial for preventing the proliferation of cancer cells. Flow cytometry studies revealed a marked increase in cells transitioning to the G2/M phase upon treatment with this compound .

Case Studies

- Study on MIA PaCa-2 Cells : In a study published by Du et al. (2014), this compound was shown to inhibit the proliferation of MIA PaCa-2 cells with a GI50 value of 5.3 nM. The study highlighted its potential as a therapeutic agent against pancreatic cancer due to its ability to induce apoptosis and cell cycle arrest .

- Comparative Efficacy : In comparative studies with other HDAC inhibitors like SAHA and trapoxin A, this compound exhibited superior potency in inhibiting cell growth across multiple pancreatic cancer cell lines .

Potential Clinical Applications

Given its mechanism as an HDAC inhibitor, this compound holds promise not only for treating pancreatic cancer but potentially for other malignancies where HDACs play a significant role:

属性

IUPAC Name |

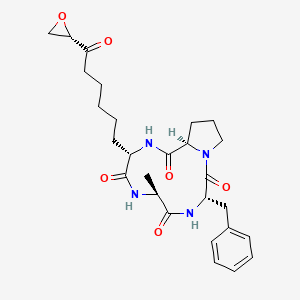

(3S,6S,9S,12R)-3-benzyl-6-methyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O6/c1-17-24(33)30-20(15-18-9-4-2-5-10-18)27(36)31-14-8-12-21(31)26(35)29-19(25(34)28-17)11-6-3-7-13-22(32)23-16-37-23/h2,4-5,9-10,17,19-21,23H,3,6-8,11-16H2,1H3,(H,28,34)(H,29,35)(H,30,33)/t17-,19-,20-,21+,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNUPNOLDLHVTB-IWDBHXEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。